

A Technical Guide to the Synthesis and Commercial Availability of L-Histidine- $^{15}\text{N}_3$

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Compound of Interest

Compound Name: *L-Histidine- $^{15}\text{N}_3$*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of L-Histidine- $^{15}\text{N}_3$, a stable isotope-labeled amino acid crucial for a variety of research and development applications, particularly in drug metabolism, pharmacokinetics, and protein structural analysis.

Introduction

L-Histidine is an essential amino acid with a unique imidazole side chain that plays a critical role in enzyme catalysis, protein structure, and physiological functions. The incorporation of the stable isotope ^{15}N at all three nitrogen positions (the alpha-amino group and both nitrogens of the imidazole ring) creates L-Histidine- $^{15}\text{N}_3$. This isotopic labeling allows for non-radioactive tracing and quantification in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is invaluable in drug development for understanding metabolic pathways and as an internal standard for quantitative bioanalysis.

Synthesis of L-Histidine- $^{15}\text{N}_3$

The chemical synthesis of L-Histidine- $^{15}\text{N}_3$ is a multi-step process that requires careful control of stereochemistry to yield the desired L-enantiomer. A common and effective strategy involves the construction of the ^{15}N -labeled imidazole ring followed by its attachment to a chiral glycine equivalent. The O'Donnell asymmetric amino acid synthesis is a widely referenced method for achieving the desired stereoselectivity.^{[1][2]}

Key Synthetic Steps:

- **Preparation of ^{15}N -labeled Imidazole Precursor:** The synthesis typically begins with the construction of the imidazole ring incorporating two ^{15}N atoms. This can be achieved through various routes, one of which involves the condensation of a ^{15}N -labeled amidine or related synthon.
- **Asymmetric Synthesis of the Amino Acid Backbone:** The O'Donnell phase-transfer-catalyzed asymmetric alkylation of a Schiff base of a glycine ester is a key step to introduce the chiral center.^[1] In this process, a ^{15}N -labeled glycine derivative can be used to incorporate the third ^{15}N atom.
- **Coupling and Deprotection:** The labeled imidazole precursor is then coupled to the asymmetrically synthesized amino acid backbone. Subsequent deprotection steps yield the final L-Histidine- $^{15}\text{N}_3$ product.

Experimental Protocols

While a complete, unified experimental protocol for the synthesis of L-Histidine- $^{15}\text{N}_3$ is not readily available in a single source, the following sections outline the key experimental procedures adapted from related syntheses of isotopically labeled histidines.

1. Synthesis of a ^{15}N -labeled Imidazole Synthon (Illustrative Example)

The synthesis of a suitable ^{15}N -labeled imidazole precursor is a critical first step. While various methods exist, a common approach involves building the ring from ^{15}N -labeled starting materials. For example, the reaction of a ^{15}N -labeled formamidine with a suitable dicarbonyl compound can be employed.

2. O'Donnell Asymmetric Alkylation for ^{15}N -labeled Glycine

This step establishes the stereochemistry of the final amino acid.

- **Step 2a: Formation of the Schiff Base:** A ^{15}N -labeled glycine ester (e.g., glycine- ^{15}N methyl ester) is reacted with benzophenone imine to form the corresponding Schiff base.
- **Step 2b: Phase-Transfer Catalyzed Alkylation:** The Schiff base is then alkylated with a protected and activated form of the ^{15}N -labeled imidazolemethyl group (e.g., 1-trityl-4-

(chloromethyl)-imidazole- $^{15}\text{N}_2$) under phase-transfer conditions using a chiral catalyst (e.g., a cinchonidinium-derived catalyst). This reaction proceeds with high enantioselectivity.

- Step 2c: Hydrolysis and Deprotection: The resulting product is hydrolyzed to remove the Schiff base protecting group, yielding the protected L-Histidine- $^{15}\text{N}_3$ derivative. Subsequent deprotection of the imidazole and ester groups affords the final product.

Commercial Availability

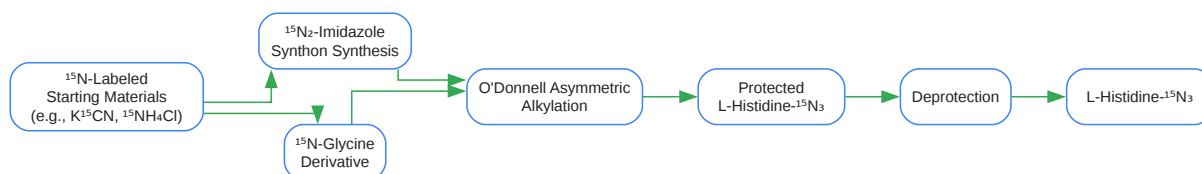
L-Histidine- $^{15}\text{N}_3$ is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. These products are essential for researchers who require high-purity, well-characterized labeled compounds for their studies.

Supplier	Product Name	Purity	Isotopic Enrichment	Available Forms
BOC Sciences	L-Histidine-[d5, $^{15}\text{N}_3$] hydrochloride monohydrate	98% (CP)	98 atom % ^{15}N	Hydrochloride monohydrate[1]
MedchemExpress	L-Histidine- $^{15}\text{N}_3$	Not specified	Not specified	Free base, Hydrochloride hydrate[2]
Sigma-Aldrich	L-Histidine- $^{15}\text{N}_3$ hydrochloride monohydrate	$\geq 98\%$ (CP)	≥ 98 atom % ^{15}N	Hydrochloride monohydrate[3]
Cambridge Isotope Laboratories, Inc.	L-Histidine·HCl·H ₂ O (α - ^{15}N , 98%)	98%	98%	Hydrochloride monohydrate (α - ^{15}N only)[4]
Cleartsynth	L-Histidine- $^{15}\text{N}_3$	Not specified	Not specified	Free base[5]

Note: The availability of specific forms and isotopic enrichment levels may vary. It is recommended to contact the suppliers directly for the most current information and for pricing.

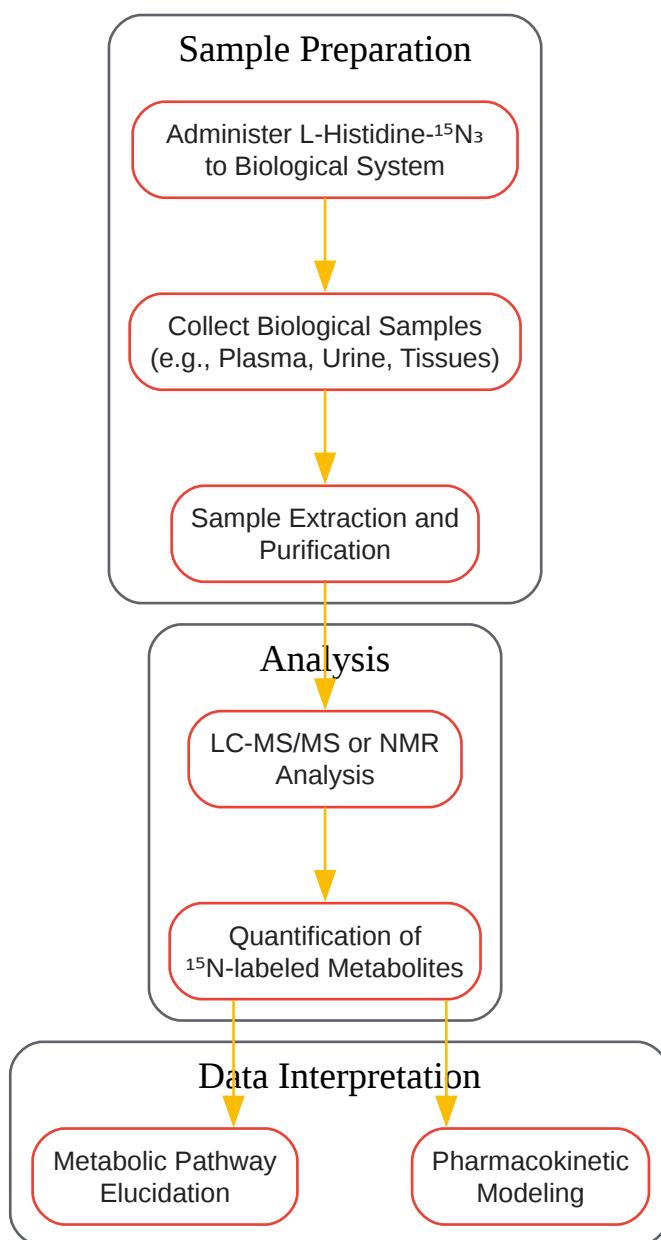
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized synthetic pathway for L-Histidine- $^{15}\text{N}_3$ and a typical experimental workflow for its use in metabolic studies.



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Caption: Generalized synthetic pathway for L-Histidine- $^{15}\text{N}_3$.



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Caption: Typical workflow for a metabolic study using L-Histidine-¹⁵N₃.

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